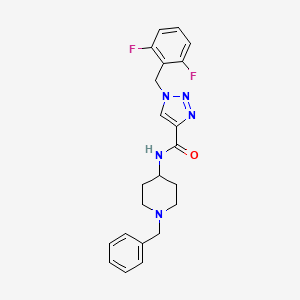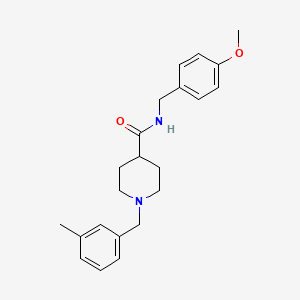![molecular formula C23H16Cl4O2 B5222030 2,4-Dichloro-1-[3-(2,4-dichloronaphthalen-1-yl)oxypropoxy]naphthalene](/img/structure/B5222030.png)
2,4-Dichloro-1-[3-(2,4-dichloronaphthalen-1-yl)oxypropoxy]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-1-[3-(2,4-dichloronaphthalen-1-yl)oxypropoxy]naphthalene is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and naphthalene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[3-(2,4-dichloronaphthalen-1-yl)oxypropoxy]naphthalene typically involves multiple steps, starting with the chlorination of naphthalene to introduce chlorine atoms at specific positions. This is followed by the formation of an ether linkage through a reaction with a suitable propoxy group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. The production process must be carefully monitored to maintain safety and efficiency, given the potential hazards associated with chlorinated compounds.
化学反应分析
Types of Reactions
2,4-Dichloro-1-[3-(2,4-dichloronaphthalen-1-yl)oxypropoxy]naphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove chlorine atoms or reduce other functional groups.
Substitution: Chlorine atoms can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes.
科学研究应用
2,4-Dichloro-1-[3-(2,4-dichloronaphthalen-1-yl)oxypropoxy]naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dichloro-1-[3-(2,4-dichloronaphthalen-1-yl)oxypropoxy]naphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and naphthalene rings contribute to its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
相似化合物的比较
Similar Compounds
- 2,4-Dichloronaphthalen-1-amine
- 2,4-Dichloronaphthalen-1-ol
- 2,4-Dichloro-6-naphthyl-1,3,5-triazine
Uniqueness
2,4-Dichloro-1-[3-(2,4-dichloronaphthalen-1-yl)oxypropoxy]naphthalene is unique due to its specific arrangement of chlorine atoms and naphthalene rings, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications where other similar compounds may not be as effective.
属性
IUPAC Name |
2,4-dichloro-1-[3-(2,4-dichloronaphthalen-1-yl)oxypropoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl4O2/c24-18-12-20(26)22(16-8-3-1-6-14(16)18)28-10-5-11-29-23-17-9-4-2-7-15(17)19(25)13-21(23)27/h1-4,6-9,12-13H,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMKNUMOKFNZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2OCCCOC3=C(C=C(C4=CC=CC=C43)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-4-piperidinecarboxylic acid](/img/structure/B5221950.png)

![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5221958.png)
![5-Chloro-2-{[(3-propoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B5221965.png)
![1-(2-chlorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221970.png)
![5-cyano-4-(ethylthio)-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B5221972.png)
![2-methoxy-4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B5221976.png)
![6-amino-4-(3-furyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5221978.png)
![N-(3-Methoxyphenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide](/img/structure/B5221986.png)
![4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5221999.png)

![4-(4-ethoxyphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5222012.png)
amino]benzamide](/img/structure/B5222037.png)
![ethyl 1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5222041.png)
